molecular formula C24H28N2O6 B2940126 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 618423-10-2

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No. B2940126
CAS RN: 618423-10-2
M. Wt: 440.496
InChI Key: QQKXJPWVJDDBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H28N2O6 and its molecular weight is 440.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research efforts have focused on the synthesis of related heterocyclic compounds, demonstrating the compound's relevance in advancing synthetic methodologies. For instance, studies have shown efficient processes for synthesizing pyrrolo[3,2-d]pyrimidine derivatives and methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate, highlighting the compound's role in the development of new chemical entities with potential therapeutic applications (Majumdar, Das, Jana, 1998; Kucerovy, Li, Prasad, Repič, Blacklock, 1997).

Fluorescent Probes for CO2 Detection

Innovative research has led to the development of fluorescent probes based on the pyrrole core for the detection of low levels of carbon dioxide. This work underscores the compound's utility in environmental monitoring and medical diagnostics, offering a fast, selective, and real-time detection method (Wang, Chen, Zhang, Liu, Shi, Feng, Tong, Dong, 2015).

Tautomerism and Molecular Structure

Research into the tautomerism and molecular structure of related NH-pyrazoles provides insights into the compound's chemical behavior and stability, with implications for the design of molecules with desired properties (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, Elguero, 2009).

Antimicrobial and Antitumor Activities

Some derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities, illustrating the compound's potential as a lead structure in the development of new therapeutic agents. This research highlights the importance of structural modifications to enhance biological activity (Bialy, Gouda, 2011).

properties

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-25(2)11-12-26-21(18-14-17(31-4)9-10-19(18)32-5)20(23(28)24(26)29)22(27)15-7-6-8-16(13-15)30-3/h6-10,13-14,21,27H,11-12H2,1-5H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDGAGPETFKPJO-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.